molecular formula C10H20O B1607234 Cimepanol CAS No. 29474-12-2

Cimepanol

Cat. No. B1607234
CAS RN: 29474-12-2
M. Wt: 156.26 g/mol
InChI Key: DZNUOUOIPRQTTB-UHFFFAOYSA-N
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Description

Cimepanol is a chemical compound with the molecular formula C10H20O . It’s also known by other names such as 1-Cyclohexyl-2-methyl-1-propanol .


Molecular Structure Analysis

The Cimepanol molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Cimepanol has a molecular weight of 156.265 Da and a monoisotopic mass of 156.151413 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 220.3±8.0 °C at 760 mmHg, and a flash point of 95.0±8.6 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Rhinitis and Sinusitis

    • Centipeda minima is commonly used in the treatment of rhinitis and sinusitis . It helps to clear the nasal passages and reduce inflammation, providing relief from symptoms such as nasal congestion, runny nose, and sneezing .
    • The herb can be prepared as a tea or used in a nasal spray for direct application .
    • Studies have shown that patients who used Centipeda minima experienced significant improvement in their symptoms .
  • Gynecological Inflammation

    • Centipeda minima has been used to treat various gynecological inflammations .
    • It can be used in the form of a decoction or applied topically to the affected area .
    • Clinical studies have shown that it can effectively reduce inflammation and alleviate symptoms .
  • Cough and Asthma

    • Centipeda minima is also used to treat cough and asthma .
    • It can be used as a tea or in the form of a syrup .
    • It helps to clear the airways, reduce cough, and improve breathing .
  • Cancer Treatment

    • Centipeda minima has shown remarkable efficacy in cancer treatment .
    • It can inhibit the growth of cancer cells and induce apoptosis .
    • More research is being conducted to further understand its mechanisms of action and potential use in cancer treatment .
  • Pain Relief

    • Centipeda minima has analgesic properties and can be used for pain relief .
    • It can be used topically or consumed as a tea .
    • It has been found to be effective in reducing pain in various conditions .
  • Anti-Inflammatory

    • Centipeda minima has anti-inflammatory properties .
    • It can be used to treat various inflammatory conditions .
    • Studies have shown that it can effectively reduce inflammation and alleviate symptoms .
  • Migraine Treatment

    • Combining Centipeda minima with Western medicine has shown remarkable efficacy in treating migraines .
    • It can be used in various forms, including teas, capsules, and topical applications .
    • Patients have reported significant reduction in the frequency and severity of their migraines .
  • Treatment of Soft Tissue Contusions and Joint Injuries

    • Centipeda minima has been successful in external applications to treat soft tissue contusions, acute lumbar sprains, lumbar muscle strain, and joint injuries .
    • It can be applied topically to the affected area to reduce inflammation and promote healing .
    • Patients have reported significant improvement in their symptoms .
  • Rheumatic Pain Relief

    • Centipeda minima is also used to relieve rheumatic pain .
    • It can be consumed as a tea or applied topically .
    • It has been found to be effective in reducing pain and improving mobility .
  • Culinary Infusions

    • The leaves of Centipeda minima can be used in cooking by infusing them into oils or vinegars .
    • This not only adds a unique flavor to dishes but also allows the consumer to benefit from the medicinal properties of the herb .
  • Ground Cover

    • Centipeda minima makes an ideal semi-permanent ground cover, especially for poorly draining lawns .
    • In ideal conditions, the plant’s rapid growth and frequent turnover can provide an excellent, pleasantly fragrant alternative to lawn grasses, without the need for mowing .

properties

IUPAC Name

1-cyclohexyl-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10(11)9-6-4-3-5-7-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNUOUOIPRQTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885452
Record name Cyclohexanemethanol, .alpha.-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimepanol

CAS RN

29474-12-2
Record name α-(1-Methylethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29474-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimepanol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029474122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, .alpha.-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanemethanol, .alpha.-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cimepanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIMEPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R7T67JP3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The present invention relates to the fields of genetics, immunology and medicine. The present invention more specifically relates to in vitro or ex vivo methods for determining the …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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